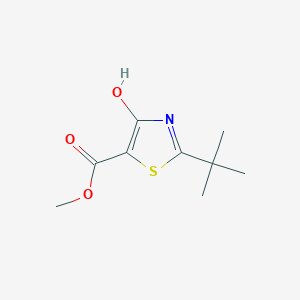

2-tert-Butyl-4-hydroxy-thiazole-5-carboxylic acid methyl ester

Description

2-tert-Butyl-4-hydroxy-thiazole-5-carboxylic acid methyl ester is a heterocyclic organic compound featuring a thiazole core substituted with a tert-butyl group at position 2, a hydroxyl group at position 4, and a methyl ester moiety at position 3. Its structural features, including the electron-withdrawing ester group and sterically bulky tert-butyl substituent, influence its reactivity, solubility, and stability compared to simpler thiazole derivatives .

Properties

IUPAC Name |

methyl 2-tert-butyl-4-hydroxy-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-9(2,3)8-10-6(11)5(14-8)7(12)13-4/h11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVNYHYJKCDGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C(S1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-tert-Butyl-4-hydroxy-thiazole-5-carboxylic acid methyl ester (commonly abbreviated as TBH-TCA) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of TBH-TCA is , with a distinct thiazole ring that contributes to its biological activity. The presence of the tert-butyl group and hydroxyl functional group enhances its solubility and reactivity, making it a versatile compound in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of TBH-TCA and related thiazole derivatives. For instance, a review on thiazole compounds indicated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against HepG-2 Cells

In vitro assays conducted on HepG-2 hepatocellular carcinoma cells demonstrated that TBH-TCA analogs possess promising anticancer activity. The following table summarizes key findings from these studies:

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| TBH-TCA | < 20 | HepG-2 | Induction of apoptosis via mitochondrial pathway |

| Methyl Thiazole | < 15 | A-431 | Inhibition of Bcl-2 protein, promoting cell death |

| Compound X | < 10 | Jurkat | Interference with cell cycle regulation |

The data suggest that TBH-TCA may induce apoptosis through mitochondrial pathways, effectively inhibiting cancer cell proliferation.

Antimicrobial Activity

TBH-TCA has also been investigated for its antimicrobial properties. Research indicates that thiazole derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis.

Case Study: Antitubercular Activity

A study identified several thiazole derivatives with potent antitubercular activity. TBH-TCA was evaluated alongside other compounds, revealing the following results:

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| TBH-TCA | 0.06 | M. tuberculosis H37Rv |

| Compound Y | 0.12 | E. coli |

| Compound Z | 0.25 | S. aureus |

The minimum inhibitory concentration (MIC) for TBH-TCA against M. tuberculosis was notably low, indicating strong potential as an antitubercular agent.

The biological activity of TBH-TCA is attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by modulating key proteins involved in cell survival, such as Bcl-2.

- Antimicrobial Action : TBH-TCA disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways in pathogens like M. tuberculosis.

- Structure-Activity Relationship (SAR) : Studies suggest that modifications to the thiazole ring and substituents significantly affect the potency and selectivity of these compounds against specific targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To evaluate its uniqueness, 2-tert-Butyl-4-hydroxy-thiazole-5-carboxylic acid methyl ester is compared to analogs based on substituent effects, reactivity, and applications.

Comparison with Thiazole-Based Methyl Esters

- 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester: This compound shares a thiazole core but differs in substituents (ethylimino group at position 2 and ethyl ester at position 5). Additionally, the hydroxyl group at position 4 introduces hydrogen-bonding capability absent in the ethylimino derivative.

- Methyl Esters of Fatty Acids (e.g., Heptadecanoic, Palmitic, Stearic Acid Methyl Esters): While structurally distinct, these linear aliphatic esters serve as benchmarks for ester-group reactivity. The thiazole-based methyl ester exhibits higher polarity and lower thermal stability due to the aromatic heterocycle, whereas aliphatic esters like palmitic acid methyl ester are more lipophilic and stable under high-temperature conditions (e.g., GC-MS analysis) .

Comparison with Functionalized Thiazole Derivatives

- Torulosic Acid Methyl Ester and Sandaracopimaric Acid Methyl Ester: These diterpenoid-derived methyl esters (e.g., from Austrocedrus chilensis resin) feature fused cyclic systems rather than a thiazole ring. Their biological activities (e.g., antimicrobial properties) are linked to terpene skeletons, whereas the target compound’s bioactivity (if any) would arise from its heteroaromatic core .

- E-Communic Acid Methyl Ester and Z-Communic Acid Methyl Ester: These isomers differ in the geometry of their double bonds, impacting their physicochemical properties.

Key Data Tables

Table 1: Structural and Functional Group Comparison

Table 2: Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.